

Application Notes and Protocols for the Stereoselective Synthesis of (E)-Alkenols

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Compound of Interest		
Compound Name:	(E)-6-Methylhept-3-en-1-ol	
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These application notes provide a detailed overview of established and reliable methods for the stereoselective synthesis of (E)-alkenols, a critical functional group in many biologically active molecules and pharmaceutical intermediates. This document outlines the reaction mechanisms, provides detailed experimental protocols for key methods, and presents quantitative data to facilitate method selection and optimization.

Introduction

The (E)-alkenol motif is a common structural feature in a wide range of natural products and synthetic compounds with important biological activities. Its stereoselective synthesis is, therefore, a crucial aspect of modern organic chemistry and drug development. This document details several powerful methodologies for achieving high (E)-selectivity in the formation of carbon-carbon double bonds, with a focus on the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, the Wittig reaction with stabilized ylides, and the Sonogashira coupling followed by stereoselective reduction.

Key Methodologies for (E)-Alkenol Synthesis

Several olefination reactions have been developed to provide reliable access to (E)-alkenes. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

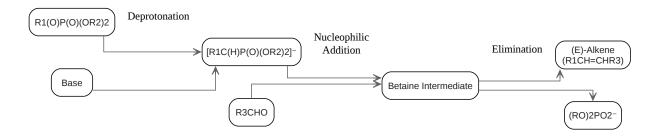


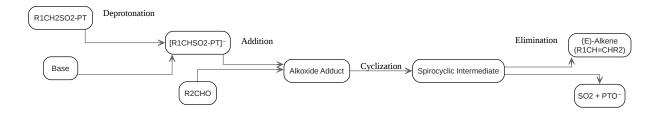
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)- α , β -unsaturated esters and other electron-deficient alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The reaction generally shows high (E)-selectivity, and the water-soluble phosphate byproduct is easily removed, simplifying purification.

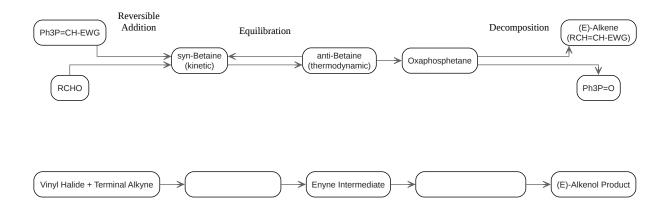
Reaction Mechanism:

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes elimination to yield the alkene and a phosphate salt. The thermodynamic stability of the (E)-alkene generally drives the high stereoselectivity.









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